REACTION_SMILES
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[C:10](=[O:11])([c:12]1[nH:13][cH:14][cH:15][n:16]1)[c:17]1[nH:18][cH:19][cH:20][n:21]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[NH2:1][CH:2]([CH2:3][SH:4])[C:5](=[O:6])[O:7][CH2:8][CH3:9]>>[NH:1]1[CH:2]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:3][S:4][C:10]1=[O:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CCOC(=O)C(N)CS
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Name
|
|
Type
|
product
|
Smiles
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CCOC(=O)C1CSC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:10](=[O:11])([c:12]1[nH:13][cH:14][cH:15][n:16]1)[c:17]1[nH:18][cH:19][cH:20][n:21]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[NH2:1][CH:2]([CH2:3][SH:4])[C:5](=[O:6])[O:7][CH2:8][CH3:9]>>[NH:1]1[CH:2]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:3][S:4][C:10]1=[O:11]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1ncc[nH]1)c1ncc[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(N)CS
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CSC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |